
Sulfur-34
Vue d'ensemble
Description
Sulfur-34 is a stable isotope of sulfur with a relative atomic mass of 33.9678668 and a natural abundance of 4.21 atom percent . It is used in various applications, including the study of sulfur atoms in geochemistry .
Synthesis Analysis
Sulfur-34 can be used in the Stable Isotope Labeling of Amino Acids for Quantification (SULAQ34) of Proteomic Changes in Pseudomonas fluorescens during Naphthalene Degradation . It is also used in the synthesis of 34S labeled gypsum (Ca 34 SO4.2H2O), which is used as a tracer to investigate sulfur uptake and distribution in wheat .Molecular Structure Analysis
The molecular formula of Sulfur-34 is H2S . It has a molecular weight of 35.984 g/mol . The IUPAC name is sulfane .Chemical Reactions Analysis
Sulfur-34 is used in the relative quantification of proteins, a major technique used to elucidate physiological reactions . It is also used in the study of naphthalene degradation in Pseudomonas fluorescens .Physical And Chemical Properties Analysis
Sulfur-34 has a molecular weight of 35.984 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . The exact mass is 35.9835171 g/mol .Applications De Recherche Scientifique
Tracing Sources of Sulphur in Groundwater Contamination
Sulfur-34 is used to trace natural and anthropogenic sources of sulphur in groundwater contamination . The isotopic composition of Sulfur-34 in sewage and lake samples is very close to that of open and bore well water, suggesting a sewage origin of the groundwater sulphate . This application is crucial in environmental studies and water management.
Agricultural Applications
Sulfur-34 is used in agriculture, specifically in the foliar application of sulfur-containing compounds . Several sulfur-containing metabolites, including hydrogen sulfide, glutathione, cysteine, methionine, S-methylmethionine, and lipoic acid, are provided through foliar application . This application is important for plant growth and crop yield.
Human Genome Research
Sulfur-34 has special applications in human genome research . It is used in biological and biomedical labeling, as well as in molecular studies . This application is vital in the field of genetics and molecular biology.
Nucleotide Sequencing Studies
Sulfur-34 is also used in nucleotide sequencing studies . It is used as a target material in these studies . This application is significant in the field of genomics and bioinformatics.
Catalytic MTO Reaction
Although not directly mentioned in the search results, Sulfur-34 might be used in the catalytic Methanol-to-Olefins (MTO) reaction . This application is important in the field of chemical engineering and industrial chemistry.
Gas Separation Applications
Sulfur-34 might also be used in gas separation applications . This application is crucial in the field of gas industry and environmental engineering.
Mécanisme D'action
Target of Action
Sulfur-34, a stable isotope of sulfur, is primarily used in scientific research . It is often used to study the origin and detection of sulfur atoms in geochemistry . It acts as a reactant in the synthesis of Sulfur-34 labeled gypsum (Ca 34 SO 4 .2H 2 O) and is used as a tracer to investigate sulfur uptake and distribution in wheat .
Mode of Action
Sulfur-34, like other forms of sulfur, acts as a keratolytic agent and has antibacterial activity . It also kills fungi, scabies mites, and other parasites . The mode of action of sulfur involves its conversion to hydrogen sulfide (H2S) through reduction, partly by bacteria . H2S has a lethal action on bacteria, fungi, and parasites such as scabies mites .
Biochemical Pathways
Sulfur is involved in various biochemical pathways. Sulfate reduction can occur in both an energy-consuming assimilatory pathway and an energy-producing dissimilatory pathway . The assimilatory pathway, found in a wide range of organisms, produces reduced sulfur compounds for the biosynthesis of sulfur-containing amino acids .
Pharmacokinetics
In proof of principle studies, pseudomonas putida was grown with sulfur-34 sulfate as the sole sulfur source, and the incorporation of heavy sulfur into the amino acids cysteine and methionine was detected by mass spectrometry .
Result of Action
The result of Sulfur-34’s action is the production of sulfur-containing compounds, such as cysteine and methionine, which are essential for various biological functions . These compounds play a crucial role in protein synthesis and other metabolic processes.
Action Environment
The action of Sulfur-34, like other isotopes of sulfur, can be influenced by environmental factors. For instance, the concentration of sulfate in the environment can affect the uptake and distribution of sulfur in organisms . In environments with low sulfate concentrations, organisms may need to compensate and maintain their cellular homeostasis .
Safety and Hazards
Propriétés
IUPAC Name |
sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2S/h1H2/i1+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSOTUBLDIXVET-NJFSPNSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[34SH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001019531 | |
| Record name | Sulfur-34 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001019531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
35.984 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfur-34 | |
CAS RN |
13965-97-4 | |
| Record name | Sulfur, isotope of mass 34 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013965974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfur-34 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001019531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is sulfur-34 utilized in analytical chemistry?
A1: Sulfur-34 serves as a valuable tool in analytical chemistry, primarily through a technique called isotope dilution mass spectrometry (IDMS). [] This method allows for the accurate quantification of sulfur in various samples, including iron-base alloys. [] By adding a known amount of highly enriched ³⁴S to a sample and analyzing the altered isotopic ratio (³²S/³⁴S) using mass spectrometry, researchers can precisely determine the original sulfur concentration. []
Q2: What spectroscopic techniques are employed to study sulfur-34-containing compounds?
A2: Several spectroscopic techniques contribute significantly to the characterization of compounds containing sulfur-34. Infrared (IR) spectroscopy, particularly when coupled with matrix isolation techniques, helps identify reaction products and molecular structures based on the observed ³⁴S isotopic shifts. [, , , , ] Raman spectroscopy is another valuable tool, particularly in studying isotopic exchange processes involving sulfur-34. [] Additionally, mass spectrometry plays a crucial role, not only in IDMS but also in analyzing the isotopic composition of sulfur in various samples. [, , , , ]
Q3: How do sulfur isotopes, particularly sulfur-34, provide insights into the origin of gypsum deposits?
A3: The distinct sulfur-34 signature of gypsum deposits can unveil their origin. For instance, gypsum in Carlsbad Caverns, New Mexico, exhibits significant ³⁴S depletion, suggesting microbial involvement in its formation. [] This depletion points towards the reaction of calcium carbonate with sulfuric acid, likely originating from the microbial oxidation of pyrite or hydrogen sulfide. []
Q4: What role does sulfur-34 play in understanding the sulfur cycle and Earth's atmospheric evolution?
A4: Analysis of ³⁴S in ancient sedimentary barites from the Swaziland System in South Africa, dating back over 3 billion years, reveals crucial information about early Earth. [] The minimal enrichment of ³⁴S in these barites, compared to modern sulfides, suggests a low-oxygen atmosphere at the time. [] This finding supports the hypothesis that localized oxidation occurred within a photosynthetic layer in the ancient ocean. []
Q5: Can sulfur-34 variations in soil fractions provide information about sulfur dynamics in agricultural systems?
A5: Research on sulfur-34 variations in soil fractions, particularly in western Canada, sheds light on the dynamics of sulfur in agricultural systems. [] These studies help assess sulfur availability for plant uptake, track the fate of sulfur-containing fertilizers, and understand the processes of sulfur mineralization and immobilization in soils. []
Q6: How does microbial activity influence sulfur-34 fractionation in sedimentary sulfides?
A6: Microbial processes significantly impact sulfur isotope distribution in sediments. Bacterial sulfate reduction can lead to substantial ³⁴S depletion in sulfides, exceeding 66‰, even without an oxidative sulfur cycle. [] This finding challenges the notion that large ³⁴S fractionations solely indicate disproportionation of intermediate sulfur species. []
Q7: Does bacterial sulfide oxidation contribute to significant sulfur-34 enrichments?
A7: Contrary to earlier beliefs, microbial sulfide oxidation can induce substantial ³⁴S enrichment in the resulting sulfate. Studies on Desulfurivibrio alkaliphilus (DA), a sulfide-oxidizing bacterium, reveal a consistent enrichment of +12.5‰ or higher. [] This discovery highlights the significant influence of sulfide oxidation, alongside sulfate reduction and disproportionation, on ³⁴S distribution in sedimentary environments. []
Q8: Can sulfur-34 be used to study sulfur dioxide absorption in plants?
A8: Researchers have developed methods employing ³⁴S to investigate sulfur dioxide (SO₂) absorption by plants. [] By fumigating plants with ³⁴S-enriched SO₂ and analyzing the isotopic composition of sulfur in plant tissues before and after exposure, scientists can determine the rate of SO₂ absorption. [] This technique provides valuable insights into plant physiology and their response to atmospheric pollutants. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





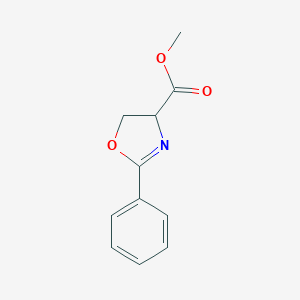
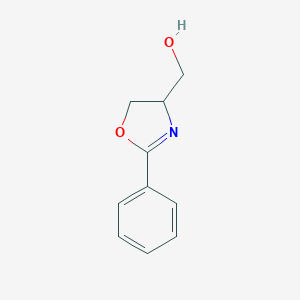
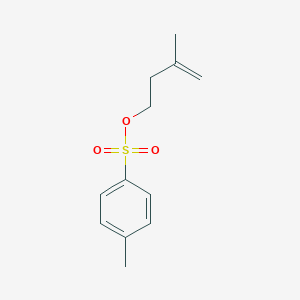

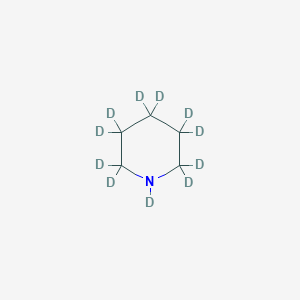

![(2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide](/img/structure/B105064.png)
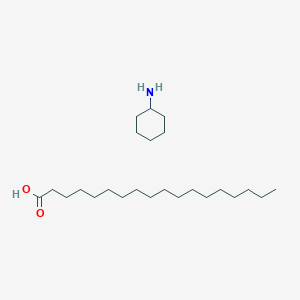

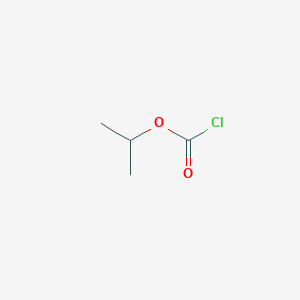

![4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholine](/img/structure/B105080.png)